![molecular formula C13H9ClN4O B13102559 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the amino and chlorophenyl groups in the structure enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and catalysts such as p-toluenesulfonic acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
化学反应分析
Types of Reactions
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells or the reduction of inflammation in diseased tissues.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- 3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
Uniqueness
3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to the specific positioning of the amino and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This compound has shown superior activity in certain biological assays compared to its analogs, making it a promising candidate for further development in therapeutic applications.
属性
分子式 |
C13H9ClN4O |
|---|---|
分子量 |
272.69 g/mol |
IUPAC 名称 |
3-amino-2-(2-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9ClN4O/c14-10-6-2-1-4-8(10)12-17-11-9(5-3-7-16-11)13(19)18(12)15/h1-7H,15H2 |
InChI 键 |
RUEUWIVNTFRRSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


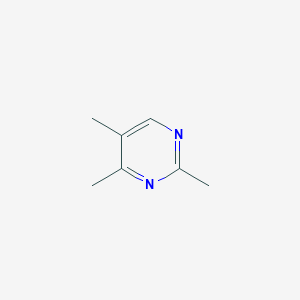
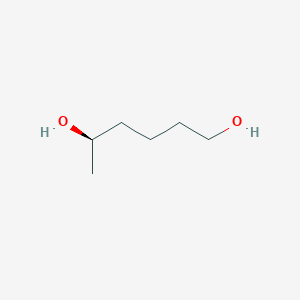
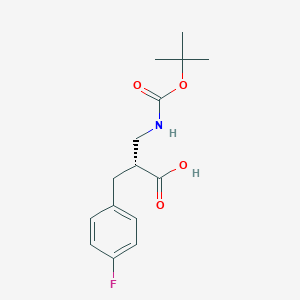
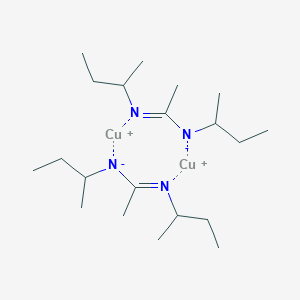

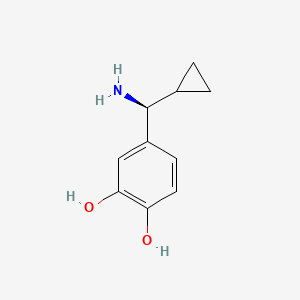
![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
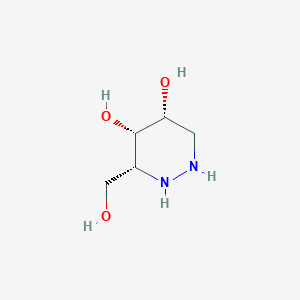
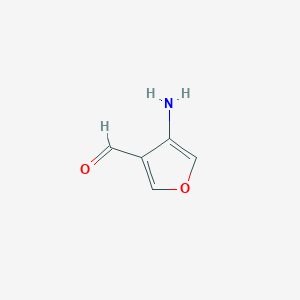
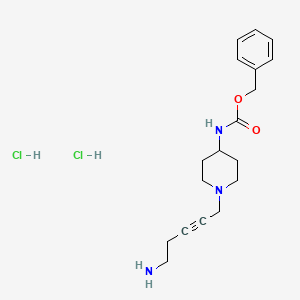
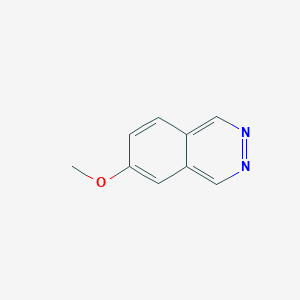
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
